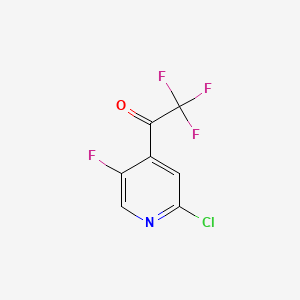
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone is a chemical compound with the molecular formula C7H3ClF4NO It is a derivative of pyridine, a basic heterocyclic organic compound
准备方法
The synthesis of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone typically involves the following steps:
-
Synthetic Routes and Reaction Conditions
- One common method involves the reaction of 2-chloro-5-fluoropyridine with trifluoroacetic anhydride in the presence of a catalyst. The reaction is typically carried out under controlled temperature and pressure conditions to ensure high yield and purity .
- Another approach involves the use of trifluoroacetyl chloride as a reagent, which reacts with 2-chloro-5-fluoropyridine under similar conditions .
-
Industrial Production Methods
- Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency and minimize costs. The use of continuous flow reactors and automated systems can further enhance the production process .
化学反应分析
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone undergoes various chemical reactions, including:
-
Types of Reactions
-
Common Reagents and Conditions
-
Major Products Formed
- The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can lead to the formation of various substituted pyridine derivatives .
科学研究应用
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone has several scientific research applications:
-
Chemistry
-
Biology and Medicine
-
Industry
作用机制
The mechanism of action of 1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone involves its interaction with specific molecular targets and pathways:
-
Molecular Targets
- The compound can interact with various enzymes and receptors, modulating their activity.
- It may inhibit or activate specific signaling pathways, leading to its observed biological effects.
-
Pathways Involved
- The exact pathways involved depend on the specific application and target. For example, in antimicrobial applications, it may disrupt bacterial cell wall synthesis.
相似化合物的比较
1-(2-Chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone can be compared with other similar compounds to highlight its uniqueness:
-
Similar Compounds
2-Chloro-5-fluoropyridine: A precursor in the synthesis of the target compound.
Trifluoroacetyl chloride: Another reagent used in the synthesis.
Other Pyridine Derivatives: Compounds with similar structures but different substituents.
-
Uniqueness
- The presence of both chlorine and fluorine atoms, along with the trifluoromethyl group, imparts unique chemical properties to the compound.
- Its ability to undergo a wide range of chemical reactions and its potential applications in various fields make it a valuable compound for research and industrial use.
属性
分子式 |
C7H2ClF4NO |
|---|---|
分子量 |
227.54 g/mol |
IUPAC 名称 |
1-(2-chloro-5-fluoropyridin-4-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C7H2ClF4NO/c8-5-1-3(4(9)2-13-5)6(14)7(10,11)12/h1-2H |
InChI 键 |
SMGHIRBPPNPADT-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CN=C1Cl)F)C(=O)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















